molecular formula C2H6N2O3 B123977 Aminoethyl nitrate CAS No. 646-02-6

Aminoethyl nitrate

Cat. No. B123977
CAS RN: 646-02-6
M. Wt: 106.08 g/mol
InChI Key: KZTZJUQNSSLNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminoethyl nitrate has been identified as a novel organic mononitrate with significant potency and a unique profile that sets it apart from most organic nitrates. Unlike its counterparts, aminoethyl nitrate does not induce mitochondrial oxidative stress, nor does it lead to the development of tolerance or endothelial dysfunction, which are common issues associated with long-term use of organic nitrates. This compound induces vasorelaxation by activating soluble guanylate cyclase, a mechanism shared by all nitrates. However, its lack of cross-tolerance to nitroglycerin or acetylcholine after in vivo treatment makes it a promising candidate for clinical use .

Synthesis Analysis

The synthesis of aminoethyl nitrate has not been directly detailed in the provided papers. However, a related compound, 1-amino-3-dodecyl-1,2,3-triazolium nitrate, was synthesized through a four-step process involving addition-elimination, cyclization, alkylation, and metathesis. The synthesis was optimized by investigating various reaction parameters such as stoichiometry, reaction temperature, and time . This approach to synthesizing aminoalkyl nitrates could potentially be adapted for the synthesis of aminoethyl nitrate.

Molecular Structure Analysis

While the molecular structure of aminoethyl nitrate is not explicitly discussed, the structure of a similar compound, 5-aminotetrazolium nitrate, was determined using X-ray crystallography. The crystalline state of this compound was characterized, providing insights into the molecular arrangement and stability . This information could be relevant when considering the structural dynamics of aminoethyl nitrate.

Chemical Reactions Analysis

The chemical reactions of aminoethyl nitrate have not been elaborated upon in the provided papers. However, the general behavior of organic nitrates, including their ability to induce vasorelaxation through the activation of soluble guanylate cyclase, is well-documented . The chemical reactions of related energetic salts synthesized from N-aminoazoles have been studied, which could offer some parallels to the reactivity of aminoethyl nitrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminoethyl nitrate are not directly reported. However, the properties of other amino acid nitrates have been systematically studied, including their combustion and formation enthalpies, thermal behavior, and spectral data. These studies have provided insights into the thermodynamics and potential optoelectronic applications of amino acid nitrates . The energetic surfactant 1-amino-3-dodecyl-1,2,3-triazolium nitrate's physical and chemical properties were measured, which could be somewhat indicative of the properties of aminoethyl nitrate .

Scientific Research Applications

Novel Characteristics of Aminoethyl Nitrate

Aminoethyl nitrate has been characterized as a novel organic mononitrate. It is noted for its high potency without inducing mitochondrial oxidative stress. Unlike other organic nitrates, it does not exhibit cross-tolerance to nitroglycerin or endothelium-dependent agonist acetylcholine after in vivo treatment. It achieves vasorelaxation by activating soluble guanylate cyclase, suggesting its potential as a more effective organic nitrate for clinical use without the common drawbacks of oxidative stress or endothelial dysfunction (Bauersachs, 2009).

Vasodilatory Potential and Applications

Aminoethyl nitrate demonstrates significant vasodilatory potential, both alone and in combination with other cardiovascular drugs. Notably, it does not stimulate mitochondrial oxidative stress, a common issue with other organic nitrates. It shows promise for use in managing cardiovascular diseases due to its potent vasodilatory effects and lack of oxidative stress induction, as well as its synergistic effects when combined with other cardiovascular drugs (Oelze et al., 2017).

Hybrid Drug Development

Aminoethyl nitrate has been used to develop new organic nitrate hybrid molecules, like CLC-3000, which combines the NO-donating activity of the nitrate moiety with other drug activities. This innovative approach allows the combination of vasodilative properties with other therapeutic actions, potentially leading to new treatments for conditions like ischemic heart disease while minimizing side effects typically associated with nitrates (Pfeffer et al., 2014).

Future Directions

While there is no conclusive epidemiological evidence to date supporting dietary nitrate intake reducing blood pressure, a number of studies have shown that increased consumption of fruits and vegetables reduces systolic and diastolic blood pressure . This suggests that Aminoethyl nitrate and other nitrates could potentially be used in dietary interventions to improve cardiovascular health.

properties

IUPAC Name

2-aminoethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O3/c3-1-2-7-4(5)6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTZJUQNSSLNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214846
Record name Aminoethyl nitrate [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminoethyl nitrate

CAS RN

646-02-6
Record name Aminoethyl nitrate [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoethyl nitrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminoethyl nitrate [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOETHYL NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1IA7R2J48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminoethyl nitrate
Reactant of Route 2
Reactant of Route 2
Aminoethyl nitrate
Reactant of Route 3
Aminoethyl nitrate
Reactant of Route 4
Aminoethyl nitrate
Reactant of Route 5
Aminoethyl nitrate
Reactant of Route 6
Aminoethyl nitrate

Citations

For This Compound
63
Citations
J Bauersachs - British journal of pharmacology, 2009 - Wiley Online Library
… Aminoethyl nitrate did not cause tolerance to any of the other vasodilators tested, but … aminoethyl nitrate has its own bioactivation system. However, the metabolism of aminoethyl nitrate …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
M Oelze, P Welschof, M Knorr, LP Tran, E Ullmann… - Pharmacology, 2017 - karger.com
Background/Aims: 2-aminoethyl nitrate (CLC-1011) is a member of the class of organic nitrates that cause vasodilation by the generation of nitric oxide (• NO). These drugs are mainly …
Number of citations: 2 karger.com
WJ Kinnard, EE Vogin, MD Aceto, JP Buckley - Angiology, 1964 - journals.sagepub.com
METHODS Coronary vascular resistance. Mongrel dogs, weighing between 9.8 and 21.5 kg, were an-esthetized intravenously with pentobarbital sodium, 35 mg per kg, prepared as …
Number of citations: 6 journals.sagepub.com
A Daiber - British Journal of Pharmacology, 2013 - ncbi.nlm.nih.gov
… on a aminoethyl nitrate hybrid molecule (Abe et al., 2003). Another chemically incorrect search term ‘2-aminoethyl-nitrate p-… on these old studies and the history of aminoethyl nitrate (2-…
Number of citations: 3 www.ncbi.nlm.nih.gov
LRV Clark - Industrial & Engineering Chemistry, 1934 - ACS Publications
… of hexanitrodiphenylaminoethyl nitrate to be 23 … aminoethyl nitrate. The degree of fineness of the striations on the plates in Figure 2 indicates that hexanitrodiphenylaminoethyl nitrate …
Number of citations: 2 pubs.acs.org
S Schuhmacher, E Schulz, M Oelze… - British journal of …, 2009 - Wiley Online Library
… However, this concept was recently challenged when the mononitrate 2-aminoethyl nitrate (AEN) was found to be a highly potent organic nitrate with a calculated pD 2 -value of 7.5 in …
Number of citations: 45 bpspubs.onlinelibrary.wiley.com
M Knorr, M Hausding, A Pfeffer, K Jurk, T Jansen… - Pharmacology, 2014 - karger.com
… For the acute effects of organic nitrates on the bleeding time, C57BL/6 mice were injected intraperitoneally with either NaCl solution (200 µl) or 100 µg of aminoethyl nitrate (AEN) or …
Number of citations: 5 karger.com
JC McGrath - British Journal of Pharmacology, 2013 - ncbi.nlm.nih.gov
… The compound aminoethyl nitrate was investigated for its vasodilator and anti-anginal properties around 1960 and, particular formulations, was given two names: itramin tosylate or …
Number of citations: 2 www.ncbi.nlm.nih.gov
S Atsushi, K Yasuko, I Junko, T Naoyuki… - Journal of toxicological …, 1996 - cir.nii.ac.jp
"P-49 Effect of Aminoethyl Nitrate (AEN) on Skeletal Formation in Rat Fetuses. | CiNii Research … "P-49 Effect of Aminoethyl Nitrate (AEN) on Skeletal Formation in Rat Fetuses. …
Number of citations: 0 cir.nii.ac.jp
A Pfeffer, M Knorr, M Hausding, T Jansen… - … and Vascular Biology, 2014 - Am Heart Assoc
… Compound CLC-3000 is an aminoethyl nitrate (AEN) derivative of pioglitazone, a thiazolidinedione antidiabetic agent. This new molecular entity combines the peroxisome proliferator-…
Number of citations: 0 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.